molecular formula C17H16O5 B8471590 3,4,8-Trimethoxy-1-methylxanthen-9-one CAS No. 502847-04-3

3,4,8-Trimethoxy-1-methylxanthen-9-one

Cat. No. B8471590
M. Wt: 300.30 g/mol
InChI Key: GEWYOPKESYLYEA-UHFFFAOYSA-N
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Patent
US06576595B1

Procedure details

At about 0-5° C. under a protective atmosphere, 37.5 g (0.11 mol) of the benzophenone derivative from Example 1a in 100 ml of dimethoxyethane were added to a solution of 2.6 g (110 mol) of sodium in 50 ml of methanol. After about 72 hours of stirring at 80° C., the title compound was precipitated by adding a 1:1 mixture of water and ethyl acetate. 33.4 g (100% of theory) of product of m.p. 158° C. were isolated by filtration.
Name
benzophenone
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[C:4](Cl)[C:3]=1[C:9]([C:11]1[C:16]([CH3:17])=[CH:15][C:14]([O:18][CH3:19])=[C:13]([O:20][CH3:21])[C:12]=1[OH:22])=[O:10].[Na].[CH2:24](COC)[O:25]C>CO>[CH3:19][O:18][C:14]1[CH:15]=[C:16]([CH3:17])[C:11]2[C:9](=[O:10])[C:3]3[C:4]([O:22][C:12]=2[C:13]=1[O:20][CH3:21])=[CH:5][CH:6]=[CH:7][C:2]=3[O:25][CH3:24] |^1:22|

Inputs

Step One
Name
benzophenone
Quantity
37.5 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)C(=O)C1=C(C(=C(C=C1C)OC)OC)O
Name
Quantity
2.6 g
Type
reactant
Smiles
[Na]
Name
Quantity
100 mL
Type
reactant
Smiles
C(OC)COC
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After about 72 hours of stirring at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the title compound was precipitated
ADDITION
Type
ADDITION
Details
by adding
ADDITION
Type
ADDITION
Details
a 1:1 mixture of water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
33.4 g (100% of theory) of product of m.p. 158° C. were isolated by filtration

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
Smiles
COC=1C=C(C=2C(C3=C(C=CC=C3OC2C1OC)OC)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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